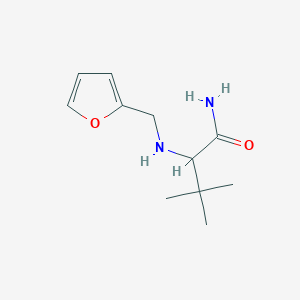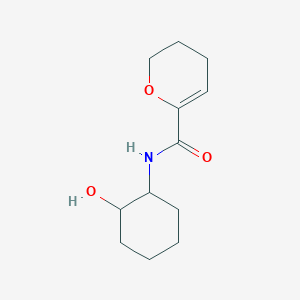![molecular formula C15H18N2O3S2 B7631153 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide, commonly known as MTX, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in water and organic solvents. MTX has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Mecanismo De Acción
The mechanism of action of MTX involves the inhibition of dihydrofolate reductase (DHFR), which is an enzyme that is required for the synthesis of DNA and RNA. By inhibiting DHFR, MTX prevents the synthesis of nucleic acids, which leads to the inhibition of cell proliferation. MTX also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
MTX has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. MTX has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This property of MTX makes it a potential therapeutic agent for the treatment of cancer. In addition, MTX has been found to exhibit antibacterial effects against a wide range of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTX has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and high yield. MTX is also soluble in water and organic solvents, which makes it easy to handle in the lab. However, there are some limitations to the use of MTX in lab experiments. It is a sulfonamide-based compound, which can lead to toxicity in some cell lines. In addition, MTX can inhibit the growth of normal cells, which can lead to unwanted side effects.
Direcciones Futuras
MTX has shown significant potential as a therapeutic agent for the treatment of various diseases. Future research should focus on the development of new formulations of MTX that can improve its pharmacokinetic properties and reduce its toxicity. In addition, the development of new analogs of MTX with improved efficacy and selectivity should be explored. Finally, the potential use of MTX in combination with other therapeutic agents should be investigated to determine its synergistic effects.
Métodos De Síntesis
The synthesis of MTX involves the reaction of 2-methyl-3-oxolane sulfonyl chloride with 2-phenyl-1,3-thiazole-4-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound. The synthesis of MTX has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
MTX has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTX has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, MTX has been found to exhibit antibacterial effects against a wide range of Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11-14(7-8-20-11)22(18,19)16-9-13-10-21-15(17-13)12-5-3-2-4-6-12/h2-6,10-11,14,16H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWEISDEBSTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)


![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)

![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)
